Fungerin

描述

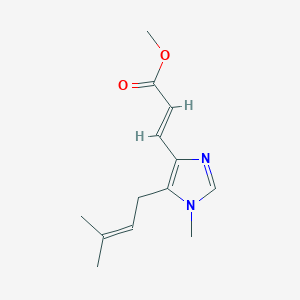

Fungerin is an antifungal alkaloid with the molecular formula C13H18N2O2 . It is produced by the fungal species Fusarium . This compound has garnered attention due to its potent antifungal properties, making it a subject of interest in various scientific research fields .

准备方法

Synthetic Routes and Reaction Conditions: Fungerin can be synthesized through a series of chemical reactions involving the starting materials and reagents specific to its structure.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species. The fungal culture is grown under controlled conditions, and the compound is extracted from the culture broth. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions: Fungerin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antifungal properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different levels of antifungal activity and other biological properties .

科学研究应用

Chemical Properties and Structure

Fungerin has the molecular formula and a molecular weight of 234.29 g/mol. It features a distinctive imidazole ring, which is characteristic of many alkaloids. The compound's structure has been elucidated using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemistry

This compound serves as a model compound in the study of antifungal agents. Researchers investigate its chemical reactions, including oxidation, reduction, and substitution, to develop new derivatives with enhanced antifungal properties.

| Reaction Type | Common Reagents | Potential Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Various this compound derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Modified this compound analogues |

| Substitution | Halogenating agents, nucleophiles | New functionalized derivatives |

Biology

In biological studies, this compound is utilized to understand the interactions between antifungal agents and fungal cells. It has shown effectiveness against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus, which are significant causes of human infections. Notably, this compound exhibits no antibacterial activity, indicating its specificity for fungal pathogens.

Medicine

This compound is being explored for its potential in developing new antifungal drugs. It disrupts fungal cell membranes, leading to cell lysis and death. Studies have indicated that it inhibits microtubule polymerization in vitro, causing cell cycle arrest and apoptosis in affected cells.

- Case Study: In vitro studies demonstrated that this compound effectively inhibits the growth of Candida albicans at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against fungal infections .

Agriculture

The compound is also investigated for agricultural applications to protect crops from fungal pathogens. Its antifungal properties may contribute to developing biopesticides that are environmentally friendly alternatives to synthetic chemicals.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other alkaloids such as hydroxyfungerins A and B, which have additional hydroxyl groups and exhibit varying biological activities. The comparison highlights the unique attributes of this compound regarding its antifungal potency.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Imidazole ring | Antifungal |

| Hydroxyfungerins A/B | Additional hydroxyl groups | Varying antifungal properties |

| Fusagerins A-F | Structurally related alkaloids | Antifungal |

作用机制

The mechanism of action of fungerin involves its interaction with fungal cell membranes. This compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets of this compound include specific proteins and enzymes involved in maintaining cell membrane structure and function .

相似化合物的比较

Hydroxyfungerins A and B: These are derivatives of fungerin with additional hydroxyl groups.

Fusagerins A–F: These are a group of alkaloids structurally related to this compound, isolated from the same fungal species.

Uniqueness of this compound: this compound stands out due to its specific molecular structure and potent antifungal activity. Its unique imidazole ring and the presence of methyl and butenyl groups contribute to its distinct biological properties .

生物活性

Fungerin, a compound derived from various species of the genus Fusarium, has garnered attention for its biological activities, particularly its antifungal and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Origin

This compound was originally isolated from Fusarium species and is known for its antimicrobial properties. The compound belongs to a class of secondary metabolites produced by fungi, which play a significant role in their ecological interactions. Recent studies have also identified related compounds such as hydroxyfungerins A and B, which exhibit similar biological activities.

Antifungal Activity

This compound exhibits notable antifungal activity against various fungal pathogens. It has been specifically tested against:

- Pathogens : Penicillium chrysogenum, Colletotrichum lagenarium, Alternaria mali, and Pyricularia oryzae.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against these pathogens range from 0.39 mg/ml to 6.25 mg/ml, indicating its effectiveness in inhibiting fungal growth .

| Pathogen | MIC (mg/ml) |

|---|---|

| Penicillium chrysogenum | 0.39 |

| Colletotrichum lagenarium | 0.78 |

| Alternaria mali | 1.56 |

| Pyricularia oryzae | 3.12 |

Insecticidal Activity

This compound has been studied for its insecticidal properties as well. It was found to be effective against brine shrimp (Artemia salina), with an MIC of 0.39 mg/ml, making it the most potent among related compounds tested .

| Compound | MIC (mg/ml) |

|---|---|

| This compound | 0.39 |

| Hydroxythis compound A | 6.25 |

| Hydroxythis compound B | 6.25 |

Nematocidal Activity

In addition to its antifungal and insecticidal activities, this compound displayed nematocidal effects against the free-living nematode Caenorhabditis elegans. The MIC for this compound in this assay was reported at 6.25 mg/ml, while hydroxyfungerins showed minimal activity at higher concentrations .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve disruption of cellular processes in target organisms. For instance, fungicidal activity may be attributed to interference with cell wall synthesis or disruption of membrane integrity.

Case Studies

Recent case studies highlight the clinical relevance of fungal infections where fungicides like this compound could be beneficial:

- Case Study on Immunocompromised Patients : A male patient post-liver transplantation developed severe fungal infections, underscoring the need for effective antifungal agents like this compound to manage such cases .

- Clinical Efficacy : In laboratory settings, fungicides derived from fungi have shown promise in treating resistant strains of fungi, suggesting that compounds like this compound could be crucial in developing new antifungal therapies .

属性

IUPAC Name |

methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJZWVUHEIKSRC-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is fungerin and where is it found?

A1: this compound is an antifungal alkaloid originally isolated as a fungal metabolite of Fusarium sp. [, ]. It has also been found in other fungi like Fusarium tricinctum, an endophytic fungus found in the plant Peucedanum praeruptorum Dunn [].

Q2: What is known about the mechanism of action of this compound?

A2: Research suggests that this compound inhibits the polymerization of microtubule proteins in vitro []. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, followed by apoptosis (programmed cell death) in Jurkat cells [].

Q3: How does this compound affect the cell cycle at a molecular level?

A3: Studies show that this compound induces hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2 []. These events are indicative of cell cycle arrest at the M phase, further supporting the hypothesis that this compound primarily acts by disrupting microtubule polymerization [].

Q4: Has the structure of this compound been fully characterized?

A4: Yes, the structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 15N-NMR studies utilizing the pulsed field gradient (PFG)-HMBC technique at natural abundance [].

Q5: Have there been any successful attempts to synthesize this compound?

A5: Yes, several research groups have reported the total synthesis of this compound [, ]. One approach involves a chemoselective synthesis strategy, starting from sarcosine, propiolic acid, and prenyl bromide to generate the required N-methyl α-aminoketone. Subsequent Marckwald thioimidazole cyclization and sulfur removal yield this compound and its analogues [].

Q6: Are there any known derivatives of this compound?

A6: Yes, researchers have identified new insecticidal antibiotics, hydroxyfungerins A and B, produced by Metarhizium sp. FKI-1079 []. Additionally, fusagerins A-F, new alkaloids structurally related to this compound, have been isolated from Fusarium sp. [, ].

Q7: Are there any studies exploring the structure-activity relationship (SAR) of this compound?

A7: While detailed SAR studies are limited, the synthesis of this compound analogues with defined substitution patterns suggests that modifications to the core structure could be used to explore the impact on activity, potency, and selectivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。